molecular formula C11H24O2Si2 B13804824 Trimethylsilyl 3-trimethylsilylmethylcrotonate

Trimethylsilyl 3-trimethylsilylmethylcrotonate

Cat. No.: B13804824
M. Wt: 244.48 g/mol
InChI Key: QCGGJRHSTCBUNL-CSKARUKUSA-N
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Description

Trimethylsilyl 3-trimethylsilylmethylcrotonate is an organic compound with the molecular formula C11H24O2Si2. It is characterized by the presence of two trimethylsilyl groups attached to a crotonate structure. This compound is often used in organic synthesis due to its unique properties, such as increased volatility and stability, which are imparted by the trimethylsilyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethylsilyl 3-trimethylsilylmethylcrotonate typically involves the esterification of 3-methyl-4-(trimethylsilyl)-2-butenoic acid with trimethylsilyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include anhydrous solvents and an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl 3-trimethylsilylmethylcrotonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove trimethylsilyl groups.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Compounds with new functional groups replacing the trimethylsilyl groups.

Scientific Research Applications

Trimethylsilyl 3-trimethylsilylmethylcrotonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the protection of hydroxyl groups and as a precursor for other chemical compounds.

    Biology: Utilized in the modification of biomolecules to enhance their stability and volatility for analytical techniques like gas chromatography-mass spectrometry (GC-MS).

    Medicine: Investigated for potential use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.

    Industry: Employed in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Trimethylsilyl 3-trimethylsilylmethylcrotonate exerts its effects is primarily through the modification of molecular structures. The trimethylsilyl groups can protect reactive sites on molecules, making them less susceptible to unwanted reactions. This protection is particularly useful in multi-step synthesis processes where selective reactivity is required. The compound can also enhance the volatility of molecules, making them more amenable to analysis by techniques such as GC-MS.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl chloride:

    Trimethylsilyl acetate: Another ester with similar protective properties.

    Trimethylsilyl trifluoromethanesulfonate: Used for silylation reactions in organic synthesis.

Uniqueness

Trimethylsilyl 3-trimethylsilylmethylcrotonate is unique due to its dual trimethylsilyl groups attached to a crotonate structure. This dual functionality provides enhanced stability and reactivity compared to compounds with a single trimethylsilyl group. Its specific structure makes it particularly useful in applications requiring selective protection and increased volatility.

Properties

Molecular Formula

C11H24O2Si2

Molecular Weight

244.48 g/mol

IUPAC Name

trimethylsilyl (E)-3-methyl-4-trimethylsilylbut-2-enoate

InChI

InChI=1S/C11H24O2Si2/c1-10(9-14(2,3)4)8-11(12)13-15(5,6)7/h8H,9H2,1-7H3/b10-8+

InChI Key

QCGGJRHSTCBUNL-CSKARUKUSA-N

Isomeric SMILES

C/C(=C\C(=O)O[Si](C)(C)C)/C[Si](C)(C)C

Canonical SMILES

CC(=CC(=O)O[Si](C)(C)C)C[Si](C)(C)C

Origin of Product

United States

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